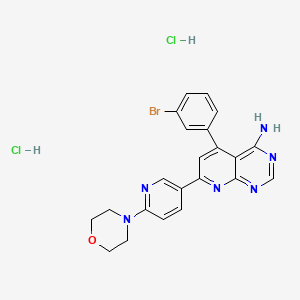
ABT-702 dihydrochloride
概要
説明
ABT-702 二塩酸塩は、アデノシンの代謝経路において重要な役割を果たす酵素であるアデノシンキナーゼの強力な非ヌクレオシド阻害剤です。アデノシンキナーゼはアデノシンを5'位でリン酸化し、アデノシンの細胞内および細胞外濃度を調節します。この化合物は、アデノシンキナーゼを選択的に阻害し、組織損傷部位におけるアデノシンの濃度を高め、鎮痛および抗炎症作用を強化する能力により、科学研究において大きな可能性を示しています .
準備方法
ABT-702 二塩酸塩の合成には、いくつかのステップが必要です。この化合物は、化学的には4-アミノ-5-(3-ブロモフェニル)-7-(6-モルホリノ-ピリジン-3-イル)ピリド[2,3-d]ピリミジン二塩酸塩として知られています。合成経路は通常、次のステップを含みます。
ピリド[2,3-d]ピリミジン核の形成: 適切な前駆体を制御された条件下で環化させることを含みます。
ブロモフェニル基の導入: このステップは、フェニル環の臭素化を含む。
モルホリノピリジニル基の結合: これは、一連の置換反応によって達成されます。
最終精製と二塩酸塩への変換: 化合物は精製され、安定性と溶解性のために二塩酸塩に変換されます.
ABT-702 二塩酸塩の工業生産方法は広く文書化されていませんが、おそらく収率、純度、および費用対効果を最適化したラボ合成プロセスを拡大することを含むでしょう。
化学反応の分析
ABT-702 二塩酸塩は、主に官能基を含むさまざまな化学反応を起こします。
酸化と還元: 化合物は、特にアミノ基とブロモフェニル基を含む酸化と還元反応を起こす可能性があります。
置換反応:
これらの反応で使用される一般的な試薬と条件には、加水分解のための強酸または強塩基、酸化反応のための酸化剤、および置換反応のための求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
ABT-702 二塩酸塩は、幅広い科学研究用途を備えています。
科学的研究の応用
ABT-702 dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of adenosine kinase and its effects on adenosine metabolism.
Biology: The compound is used to investigate the role of adenosine in cellular processes, including its neuromodulatory and anti-inflammatory effects.
Medicine: this compound has potential therapeutic applications as an analgesic and anti-inflammatory agent. .
作用機序
ABT-702 二塩酸塩は、アデノシンをリン酸化するための主要な酵素であるアデノシンキナーゼを阻害することにより、その効果を発揮します。この酵素を阻害することにより、ABT-702 二塩酸塩はアデノシンの局所組織濃度を高めます。アデノシンは、鎮痛および抗炎症作用を持つ内因性神経調節物質です。 アデノシンレベルの上昇により、その鎮痛および抗炎症作用が強化され、虚血、発作、炎症、および疼痛などの生理的ストレスまたは外傷の状態における治療上の利点をもたらします .
類似の化合物との比較
ABT-702 二塩酸塩は、非ヌクレオシドアデノシンキナーゼ阻害剤としての高い選択性と効力により、ユニークです。類似の化合物には、次のものがあります。
ペンタゾシン: ある程度のアデノシンキナーゼ阻害活性を持つ非選択的ホスホジエステラーゼ阻害剤。
8-シクロペンチル-1,3-ジメチルキサンチン: ある程度のアデノシンキナーゼ阻害特性を持つ選択的アデノシン受容体アンタゴニスト。
Amp579 TFA: アデノシンキナーゼ活性に対する間接的な影響を持つ選択的アデノシン受容体アゴニスト.
これらの化合物と比較して、ABT-702 二塩酸塩はアデノシンキナーゼに対してより選択的であり、アデノシン受容体、アデノシンデアミナーゼ、またはアデノシン輸送体など、他のアデノシン関連部位とは有意に相互作用しません .
類似化合物との比較
ABT-702 dihydrochloride is unique due to its high selectivity and potency as a non-nucleoside adenosine kinase inhibitor. Similar compounds include:
Pentoxifylline: A non-selective phosphodiesterase inhibitor with some adenosine kinase inhibitory activity.
8-Cyclopentyl-1,3-dimethylxanthine: A selective adenosine receptor antagonist with some adenosine kinase inhibitory properties.
Amp579 TFA: A selective adenosine receptor agonist with indirect effects on adenosine kinase activity.
Compared to these compounds, this compound is more selective for adenosine kinase and does not significantly interact with other adenosine-related sites, such as adenosine receptors, adenosine deaminase, or the adenosine transporter .
特性
IUPAC Name |
5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXNYFKPOPJIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrCl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017168 | |
| Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214697-26-4 | |
| Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















